molecular formula C13H15NO5S B1205990 2-(beta-D-glucosyl)benzothiazole

2-(beta-D-glucosyl)benzothiazole

Cat. No. B1205990
M. Wt: 297.33 g/mol
InChI Key: VXYWGTFRKRQDQI-DVYMNCLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(beta-D-glucosyl)benzothiazole is a C-glycosyl compound and a member of benzothiazoles.

Scientific Research Applications

Benzothiazoles in Therapeutic Development

Benzothiazole, the core structure of 2-(beta-D-glucosyl)benzothiazole, has shown considerable promise in pharmaceutical applications. It's especially noteworthy in the development of chemotherapeutic agents due to its broad spectrum of biological activities. Kamal, Hussaini Syed, and Malik Mohammed (2015) noted the extensive application of benzothiazole derivatives in antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, a structurally simple variant, are particularly potent as potential antitumor agents, indicating a growing significance of benzothiazole in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Benzothiazole in Antitumor Applications

Bradshaw and Westwell (2004) discussed the development of antitumor benzothiazoles, tracing the evolution of these compounds from initial discovery to the identification of clinical candidates. Their review highlighted the mechanism of action of benzothiazoles, which involves selective uptake into sensitive cells, followed by binding and translocation into the nucleus, leading to DNA adduct formation and cell death. This unique mechanism played a critical role in the development of Phortress, a benzothiazole-based clinical candidate for cancer treatment (Bradshaw & Westwell, 2004).

Benzothiazoles as Chemotherapeutics

Elgemeie, Azzam, and Osman (2020) reviewed the synthesis, metal complexes, and biological evaluation of benzothiazole derivatives. They found that these compounds, particularly the 2-aryl, 2-pyridyl, and 2-pyrimidylbenzothiazoles, have diverse pharmacological properties and play a significant role in the search for new therapeutic agents. Their review underlined the importance of benzothiazoles in the development of future drugs, especially considering their structural diversity and pharmacologic activities (Elgemeie, Azzam, & Osman, 2020).

properties

Product Name

2-(beta-D-glucosyl)benzothiazole

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-benzothiazol-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H15NO5S/c15-5-7-9(16)10(17)11(18)12(19-7)13-14-6-3-1-2-4-8(6)20-13/h1-4,7,9-12,15-18H,5H2/t7-,9-,10+,11-,12-/m1/s1

InChI Key

VXYWGTFRKRQDQI-DVYMNCLGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(beta-D-glucosyl)benzothiazole
Reactant of Route 2
2-(beta-D-glucosyl)benzothiazole
Reactant of Route 3
2-(beta-D-glucosyl)benzothiazole
Reactant of Route 4
2-(beta-D-glucosyl)benzothiazole
Reactant of Route 5
2-(beta-D-glucosyl)benzothiazole
Reactant of Route 6
2-(beta-D-glucosyl)benzothiazole

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